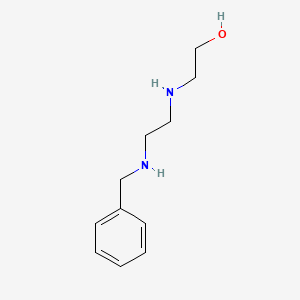

Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)-

CAS No.: 54119-37-8

Cat. No.: VC18748568

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54119-37-8 |

|---|---|

| Molecular Formula | C11H18N2O |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | 2-[2-(benzylamino)ethylamino]ethanol |

| Standard InChI | InChI=1S/C11H18N2O/c14-9-8-12-6-7-13-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |

| Standard InChI Key | PEORPEBHZUHNFF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNCCNCCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- (IUPAC name: 2-[(2-(benzylamino)ethyl)amino]ethanol) features a central ethanol moiety (C₂H₅OH) modified at the β-position by a branched amine chain. The structure comprises:

-

A primary ethanol group (-CH₂CH₂OH).

-

A secondary amine (-NH-) linked to an ethyl spacer (-CH₂CH₂-).

-

A benzyl group (C₆H₅CH₂-) attached to the terminal amine.

This configuration yields the molecular formula C₁₁H₁₈N₂O and a calculated molecular weight of 194.28 g/mol. The presence of both hydrophilic (ethanol, amine) and hydrophobic (benzyl) groups imparts amphiphilic properties, influencing solubility and reactivity .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, extrapolation from structurally related compounds provides preliminary insights:

The compound’s hygroscopicity and basicity (pKa ~8–10) are attributable to its amine groups, while the benzyl moiety enhances lipophilicity, enabling potential interfacial activity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- likely involves multi-step nucleophilic substitution and reduction reactions, as inferred from analogous compounds :

-

Initial Amination:

Reaction of 2-chloroethanol with ethylenediamine forms 2-(2-aminoethylamino)ethanol, a precursor . -

Benzylation:

Introducing the benzyl group via reductive amination or alkylation using benzyl chloride: -

Purification:

Chromatographic techniques (e.g., HPLC) or recrystallization ensure >95% purity.

Catalytic and Process Optimization

Recent patents highlight the use of palladium on carbon (Pd/C) and phase-transfer catalysts to enhance reaction efficiency and reduce byproducts . For instance, hydrogenation under mild conditions (25–50°C, 1–3 atm H₂) achieves >90% yield in benzylation steps .

Comparative Analysis with Structural Analogs

Reactivity and Stability

-

vs. 2-(2-Aminoethylamino)ethanol : The benzyl group in Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- enhances lipid solubility but reduces aqueous solubility compared to the unsubstituted analog.

-

vs. Ethanol, 2-((bis(phenylmethyl)amino)ethyl)amino)-: The mono-benzyl derivative exhibits lower steric hindrance, enabling faster reaction kinetics in nucleophilic substitutions.

Biological Activity

While the bis-benzylated analog shows moderate receptor-binding affinity (Ki ~50 nM for serotonin receptors), the mono-benzyl variant’s bioactivity remains uncharacterized, necessitating further study.

Research Gaps and Future Directions

-

Experimental Characterization: Empirical validation of physicochemical properties (e.g., crystallinity, thermal stability) is critical.

-

Toxicological Profiling: No data exist on acute toxicity or ecotoxicological impacts, warranting OECD guideline-compliant assays.

-

Application-Specific Formulations: Exploring its efficacy in drug-delivery systems or CO₂ capture technologies could unlock novel uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume